molecular formula C13H9BrClNO B141973 N-(4-Bromophenyl)-2-chloro-benzamide CAS No. 66569-05-9

N-(4-Bromophenyl)-2-chloro-benzamide

Cat. No.: B141973
CAS No.: 66569-05-9
M. Wt: 310.57 g/mol
InChI Key: KQUDDBZEDXTSPT-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-chloro-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a chloro group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-chloro-benzamide typically involves the condensation of 4-bromoaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Purification of the product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-chloro-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(4-Bromophenyl)-2-chloro-benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and antiproliferative activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating microbial infections and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-chloro-benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting the integrity of the bacterial cell membrane. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-2-chloroacetamide
  • N-(4-Bromophenyl)-2-chlorobenzylamine
  • N-(4-Bromophenyl)-2-chlorophenylacetamide

Uniqueness

N-(4-Bromophenyl)-2-chloro-benzamide is unique due to its specific combination of bromine and chlorine substituents on the benzamide framework. This unique structure imparts distinct chemical properties and biological activities that differentiate it from other similar compounds. For example, the presence of both bromine and chlorine atoms enhances its reactivity in substitution reactions and its potential as an antimicrobial and anticancer agent .

Properties

IUPAC Name

N-(4-bromophenyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUDDBZEDXTSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278281
Record name N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66569-05-9
Record name 66569-05-9
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Record name N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMO-2-CHLOROBENZANILIDE
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